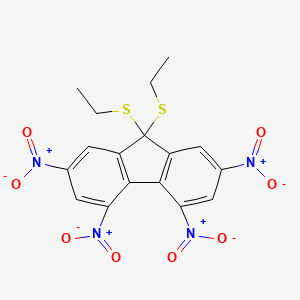
9,9-Bis(ethylsulfanyl)-2,4,5,7-tetranitro-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Bis(ethylsulfanyl)-2,4,5,7-tetranitro-9H-fluorene is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and ethylsulfanyl substituents
Vorbereitungsmethoden
The synthesis of 9,9-Bis(ethylsulfanyl)-2,4,5,7-tetranitro-9H-fluorene typically involves multi-step organic reactions. One common method starts with the nitration of fluorene to introduce nitro groups at specific positions. This is followed by the introduction of ethylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids and bases, as well as specific solvents to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
9,9-Bis(ethylsulfanyl)-2,4,5,7-tetranitro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9,9-Bis(ethylsulfanyl)-2,4,5,7-tetranitro-9H-fluorene has several scientific research applications:
Materials Science: It is used in the development of advanced materials with specific electronic properties.
Organic Chemistry: This compound serves as a building block for synthesizing more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industry: It is used in the production of specialized polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 9,9-Bis(ethylsulfanyl)-2,4,5,7-tetranitro-9H-fluorene exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the ethylsulfanyl groups can engage in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9,9-Bis(ethylsulfanyl)-2,4,5,7-tetranitro-9H-fluorene include:
9,9-Bis(4-hydroxyphenyl)fluorene: Known for its use in the production of epoxy resins and polycarbonates.
9,9-Bis(4-methoxyphenyl)fluorene: Used in organic-inorganic hybrid materials and perovskite solar cells.
9,9-Bis(4-diphenylaminophenyl)fluorene: Employed as a hole-transporting material in solar cells
Eigenschaften
CAS-Nummer |
90700-79-1 |
|---|---|
Molekularformel |
C17H14N4O8S2 |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
9,9-bis(ethylsulfanyl)-2,4,5,7-tetranitrofluorene |
InChI |
InChI=1S/C17H14N4O8S2/c1-3-30-17(31-4-2)11-5-9(18(22)23)7-13(20(26)27)15(11)16-12(17)6-10(19(24)25)8-14(16)21(28)29/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
AFYUIYGVYUBCQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1(C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


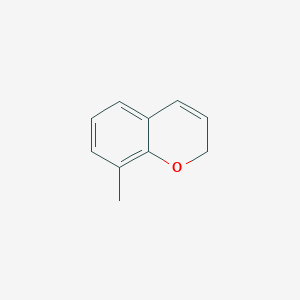
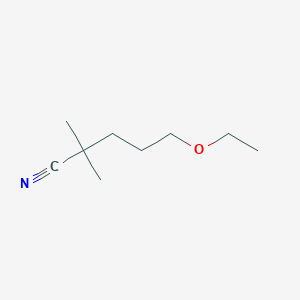

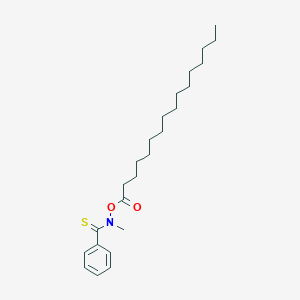
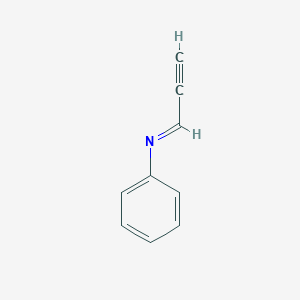
![N-[(5-Methyl-2,3-diphenyl-1H-indol-1-yl)methylidene]hydroxylamine](/img/structure/B14374204.png)
![2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene](/img/structure/B14374209.png)
![2-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline](/img/structure/B14374232.png)
![5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14374236.png)
![1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14374240.png)
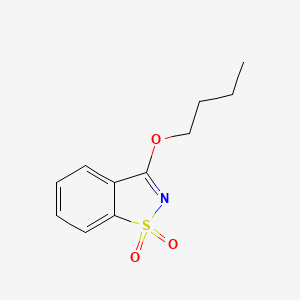
![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
![1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol](/img/structure/B14374246.png)
phosphane](/img/structure/B14374251.png)
